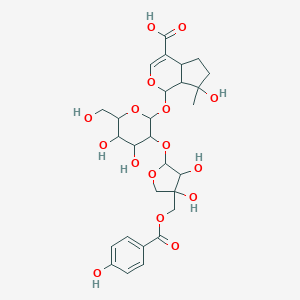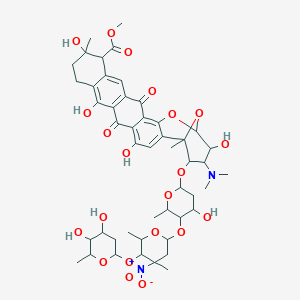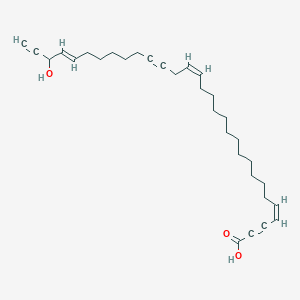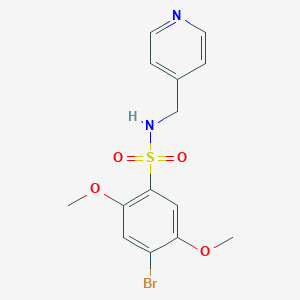![molecular formula Sc[N(SO2CF3)2]3 B223252 トリフルオロメタンスルホン酸スカンジウム(III) CAS No. 176726-07-1](/img/structure/B223252.png)
トリフルオロメタンスルホン酸スカンジウム(III)
概要
説明
Scandium(III) bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula Sc[N(SO2CF3)2]3. It is known for its high thermal stability and strong Lewis acidity, making it a valuable catalyst in various chemical reactions. The compound is often used in organic synthesis and has applications in both academic research and industrial processes .
科学的研究の応用
Scandium(III) bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
作用機序
Target of Action
Scandium(III) trifluoromethanesulfonimide is primarily used as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this case, the Scandium(III) ion acts as the Lewis acid.
Mode of Action
The compound interacts with its targets by accepting a pair of electrons from a Lewis base. This interaction results in the formation of a Lewis adduct, which is a compound with a coordinate covalent bond between the Lewis acid and the Lewis base .
Biochemical Pathways
It’s known that the compound acts as a catalyst in various chemical reactions . As a Lewis acid, it can influence a variety of biochemical pathways by facilitating reactions that require an electron acceptor.
Result of Action
The primary result of Scandium(III) trifluoromethanesulfonimide’s action is the facilitation of chemical reactions. As a Lewis acid, it can accept a pair of electrons from a Lewis base, allowing certain reactions to proceed more efficiently .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Scandium(III) trifluoromethanesulfonimide. Factors such as temperature, pH, and the presence of other compounds can affect its ability to act as a Lewis acid .
準備方法
Synthetic Routes and Reaction Conditions
Scandium(III) bis(trifluoromethylsulfonyl)imide can be synthesized by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of scandium(III) trifluoromethanesulfonimide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Scandium(III) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used with scandium(III) trifluoromethanesulfonimide include organic substrates, reducing agents, and oxidizing agents. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving scandium(III) trifluoromethanesulfonimide depend on the specific reaction conditions and substrates used. For example, in substitution reactions, the product is typically a substituted organic compound .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonimide: A related compound with similar catalytic properties but different metal center.
Scandium(III) trifluoromethanesulfonate: Another scandium-based compound used as a catalyst in organic synthesis.
Uniqueness
Scandium(III) bis(trifluoromethylsulfonyl)imide is unique due to its combination of high thermal stability and strong Lewis acidity. This makes it particularly effective in catalyzing reactions that require harsh conditions or strong acid catalysts .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXLYEZEIZAKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F18N3O12S6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399328 | |
| Record name | Scandium(III) trifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176726-07-1 | |
| Record name | Scandium(III) trifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176726-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)









![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)



